Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c1-23-17(22)10-6-7-11-15(8-10)26-18(19-11)20-16(21)14-9-24-12-4-2-3-5-13(12)25-14/h2-8,14H,9H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFJPTRDHYNKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific biological activity.
Biological Activity
Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in medicinal chemistry.
- Molecular Formula : C15H13N3O5S
- Molecular Weight : 353.35 g/mol
- CAS Number : 5310252
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzo[d]thiazole core.
- Introduction of the dioxine moiety through cyclization reactions.
- Carboxamide functionalization to yield the final product.
The biological activity of this compound is attributed to its interaction with various molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It has shown potential in modulating receptor activities related to neurotransmission and cell signaling.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties:
- Antitubercular Activity : Similar compounds have been evaluated for their effectiveness against Mycobacterium tuberculosis. For instance, compounds with structural similarities demonstrated IC50 values below 10 µM against resistant strains .
| Compound | Target | IC50 (µM) |
|---|---|---|
| IT10 | Mtb | 7.05 |
| IT06 | Mtb | 2.03 |
Antidepressant Effects
A series of related compounds have been assessed for their antidepressant-like activity through binding affinity studies at serotonin receptors:
- 5-HT1A and 5-HT2A Receptors : Compounds demonstrated significant binding affinities (Ki values) indicating potential use in treating mood disorders .
| Compound | Receptor | Ki (nM) |
|---|---|---|
| Compound A | 5-HT1A | 17 |
| Compound B | 5-HT2A | 0.71 |
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Antitubercular Studies : A study on imidazo-[2,1-b]-thiazoles showed selective inhibition against Mycobacterium tuberculosis with no significant toxicity towards human cells .
- Antidepressant Screening : In a forced swimming test (FST), compounds similar to methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole exhibited reduced immobility times in mice, suggesting antidepressant-like effects .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key steps include:
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactivity at elevated temperatures (60–80°C) .
- Temperature and pH : Maintain temperatures between 50–70°C and neutral to slightly acidic pH (6.5–7.5) to minimize side reactions .
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol for high-purity yields (>95%) .
- Critical Parameters : Monitor reaction progress via TLC and confirm purity via HPLC (>99% purity threshold) .
Q. What characterization techniques are essential for confirming the compound’s structure?
- Methodological Answer : A multi-technique approach is required:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify aromatic protons, amide/ester carbonyls, and dihydrodioxin ring integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and fragment patterns .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content within ±0.3% theoretical) .
Q. How do functional groups influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Amide Group : Participates in hydrogen bonding with biological targets (e.g., kinase active sites), enhancing binding affinity .
- Thiazole Ring : Electron-rich sulfur and nitrogen atoms enable π-π stacking with aromatic residues in proteins, critical for pro-apoptotic activity .
- Ester Group : Hydrolyzes under basic conditions (pH >10) to carboxylic acid derivatives, altering solubility and bioavailability .
Advanced Research Questions
Q. How can the pro-apoptotic mechanism of this compound in cancer cells be elucidated?
- Methodological Answer :
- In Vitro Assays : Perform flow cytometry (Annexin V/PI staining) to quantify apoptosis in HeLa or MCF-7 cell lines .
- Pathway Analysis : Use Western blotting to assess caspase-3/7 activation and Bcl-2/Bax ratio changes .
- Molecular Docking : Model interactions with Bcl-xL or MDM2 proteins using Schrödinger Suite to predict binding modes .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Variable Control : Compare cell lines (e.g., HT-29 vs. A549), compound purity (>98% vs. <95%), and dosing regimens (IC₅₀ variability) .
- Meta-Analysis : Aggregate data from >3 independent studies; apply statistical tools (e.g., ANOVA) to identify outliers .
- Reproducibility : Validate findings using standardized protocols (e.g., NIH Clinical Collection assay guidelines) .
Q. What strategies are effective for designing derivatives with improved efficacy?
- Methodological Answer :
- SAR Studies : Modify substituents (e.g., replace methyl ester with isopropyl for enhanced lipophilicity) and assess IC₅₀ shifts .
- Bioisosteric Replacement : Substitute the dihydrodioxin ring with pyran or morpholine moieties to improve metabolic stability .
- In Silico Screening : Use QSAR models to prioritize derivatives with optimal LogP (2–4) and polar surface area (<140 Ų) .
Q. What challenges arise when translating in vitro activity to in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Conduct ADME studies in rodents to assess oral bioavailability (%F) and plasma half-life (t₁/₂) .
- Toxicity Screening : Evaluate hepatotoxicity (ALT/AST levels) and renal clearance (creatinine assays) in BALB/c mice .
- Formulation Optimization : Use nanoemulsions or PEGylation to enhance solubility and reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
